Superior PSMA Binding Affinity of Al18F-PSMA-BCH Compared to 68Ga-PSMA-11 and 68Ga-PSMA-617
In vitro saturation binding assays on PSMA-positive 22Rv1 cells demonstrated that Al18F-PSMA-BCH binds to PSMA with a dissociation constant (Kd) of 2.90 ± 0.83 nM [1]. This represents a 1.5-fold higher affinity compared to the reported Kd of 68Ga-PSMA-11 (4.3 ± 0.8 nM) on LNCaP cells [2], and a 1.6-fold higher affinity compared to the Ki of 68Ga-PSMA-617 (4.8 nM) as determined in LNCaP cell lysate assays [3].
| Evidence Dimension | PSMA binding affinity (Kd or Ki) |
|---|---|
| Target Compound Data | 2.90 ± 0.83 nM |
| Comparator Or Baseline | 68Ga-PSMA-11: 4.3 ± 0.8 nM; 68Ga-PSMA-617: 4.8 nM |
| Quantified Difference | 1.5-fold and 1.6-fold higher affinity, respectively |
| Conditions | In vitro saturation binding (22Rv1 cells) for Al18F-PSMA-BCH; competition binding (LNCaP cell lysate) for PSMA-617; equilibrium binding (LNCaP cells) for PSMA-11 |
Why This Matters
Higher binding affinity ensures enhanced tumor uptake and retention, potentially improving PET image contrast and diagnostic sensitivity.
- [1] Liu T, Liu C, Xu X, Liu F, Guo X, Li N, Wang X, Yang J, Yang X, Zhu H, Yang Z. Preclinical evaluation and pilot clinical study of Al18F-PSMA-BCH for prostate cancer PET imaging. J Nucl Med. 2019;60(9):1284-1292. View Source
- [2] Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression. 2018. View Source
- [3] Kuo HT, et al. Effects of Linker Modification on Tumor-to-Kidney Contrast of 68Ga-Labeled PSMA-Targeted Imaging Probes. Mol Pharm. 2018;15(8):3502-3511. View Source
